

Part 1: AAL-149 - A TRPM7 Inhibitor with Antiinflammatory Properties

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Compound of Interest		
Compound Name:	AAL-149	
Cat. No.:	B11750962	Get Quote

AAL-149 is an analog of the immunosuppressive drug FTY720 (Fingolimod). Unlike FTY720, **AAL-149** is a non-phosphorylatable molecule, meaning it does not target sphingosine-1-phosphate (S1P) receptors, thereby avoiding the S1P-mediated side effects of FTY720. Early research has identified **AAL-149** as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, which plays a crucial role in inflammatory processes.

Mechanism of Action

AAL-149 exerts its anti-inflammatory effects by inhibiting the TRPM7 ion channel. TRPM7 is implicated in the activation of macrophages, a key cell type in the inflammatory response. By blocking TRPM7, **AAL-149** can blunt the inflammatory cytokine expression induced by lipopolysaccharide (LPS) in macrophages. This targeted action suggests its potential as a therapeutic agent for inflammatory conditions.

Quantitative Data

The primary quantitative data available for **AAL-149** from early studies is its inhibitory concentration on the TRPM7 channel.

Parameter	Value	Cell Line	Reference
IC50 for TRPM7 Inhibition	1.081 μΜ	HEK 293T cells overexpressing mouse TRPM7	



Experimental Protocols

TRPM7 Inhibition Assay (Patch Clamp Electrophysiology):

The inhibitory effect of **AAL-149** on TRPM7 was determined using whole-cell patch clamp electrophysiology on HEK 293T cells overexpressing mouse TRPM7.

- Cell Culture and Transfection: HEK 293T cells were cultured and transfected with a plasmid encoding mouse TRPM7 and a green fluorescent protein (eGFP) marker to identify transfected cells.
- Electrophysiological Recording: Whole-cell currents were recorded from GFP-positive cells.
 The cells were subjected to a voltage ramp from -100 mV to +100 mV to elicit TRPM7 currents.
- Drug Application: **AAL-149** was dissolved in 100% ethanol and then diluted into the bath solution at various concentrations. The drug was perfused into the recording chamber, and the resulting inhibition of the TRPM7 current was measured.
- Data Analysis: The dose-dependent inhibition of the TRPM7 current was used to calculate the IC₅₀ value using a non-linear regression model.

Signaling Pathway Diagram



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Caption: AAL-149 signaling pathway illustrating the inhibition of the TRPM7 channel.

Part 2: VVZ-149 (Opiranserin) - A Dual GlyT2 and 5HT2A Antagonist for Postoperative Pain

VVZ-149, also known by its International Nonproprietary Name (INN) Opiranserin, is a novel, non-opioid analgesic developed for the management of postoperative pain. It is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor.



Mechanism of Action

VVZ-149 exerts its analgesic effect through a dual mechanism of action in the central and peripheral nervous systems:

- GlyT2 Inhibition: By blocking GlyT2 in the spinal cord, VVZ-149 prevents the reuptake of glycine, an inhibitory neurotransmitter. This enhances inhibitory synaptic transmission, thereby reducing the transmission of pain signals to the brain.
- 5HT2A Antagonism: Antagonism of the 5HT2A receptor decreases the descending serotonergic facilitatory modulation of pain transmission from the brain and reduces nociceptor activation in peripheral nerves.

This multi-target approach provides analgesic efficacy comparable to morphine in preclinical models without the associated opioid side effects.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of VVZ-149 in managing postoperative pain. The following tables summarize key quantitative findings.

Table 1: Phase 3 Clinical Trial in Laparoscopic Colectomy (NCT05764525)

Outcome Measure	VVZ-149 Group	Placebo Group	P-value
Sum of Pain Intensity Difference (SPID) at 12 hours	35% improvement	-	0.0047
Opioid Consumption (first 12 hours)	30.8% less	-	-
Patient-Controlled Analgesia (PCA) Requests	60.2% fewer	-	-
Proportion of Rescue Opioid-Free Patients (6-12 hours)	Significantly higher	-	0.0024



Table 2: Phase 2 Clinical Trial in Laparoscopic and Robotic-Laparoscopic Gastrectomy (NCT02844725)

Outcome Measure	VVZ-149 Group (n=30)	Placebo Group (n=29)	P-value
Pain Intensity at 4 hours post-emergence	Significantly lower	-	< 0.05
Opioid Consumption (24 hours)	29.5% reduction	-	-
Opioid Consumption in Rescued Subgroup (24 hours)	32.6% less	-	-

Table 3: Phase 2 Clinical Trial in Laparoscopic Colorectal Surgery (NCT02489526)

Outcome Measure	VVZ-149 Group (n=40)	Placebo Group (n=20)	Significance
Opioid Consumption (24 hours post-dose)	34.2% reduction	-	-
Pain Reduction in Patients with High Negative Affect	Significant	-	-
Opioid Use in Patients with High Negative Affect	40% less	-	-

Experimental Protocols

Preclinical In Vitro Binding Assays:

The affinity of VVZ-149 for its targets was determined using competitive binding assays.



- GlyT2 Binding Assay: A mass spectrometry-based binding assay was employed using membranes from cells expressing GlyT2 and a known GlyT2 inhibitor (Org25543) as the reporter ligand. The ability of VVZ-149 to displace the reporter ligand was measured to determine its inhibitory constant (Ki).
- 5HT2A Receptor Binding Assay: Standard radioligand binding assays are typically used, where cell membranes expressing the 5HT2A receptor are incubated with a radiolabeled 5HT2A antagonist and varying concentrations of VVZ-149 to determine its binding affinity.

Clinical Trial Protocol for Postoperative Pain (Example from NCT05764525):

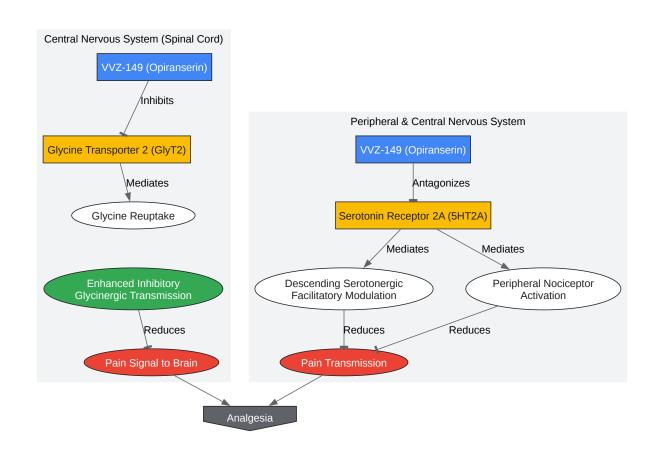
This protocol describes a multicenter, randomized, double-blind, placebo-controlled Phase 3 study.

- Patient Population: Adult patients undergoing planned laparoscopic colectomy with a pain intensity score of ≥5 on the Numerical Rating Scale (NRS) upon emergence from anesthesia.
- Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either VVZ-149 or a placebo. The study was double-blinded.
- Drug Administration: The VVZ-149 group received a continuous intravenous infusion of a 160 mg loading dose over 30 minutes, followed by an 840 mg maintenance dose over 9.5 hours.
- Efficacy Assessments: The primary efficacy endpoint was the Sum of Pain Intensity
 Difference (SPID) over a specified time. Secondary endpoints included total opioid
 consumption, number of PCA demands, and the proportion of patients not requiring rescue
 opioids.
- Safety Assessments: Safety was monitored through the recording of adverse events, laboratory tests, and vital signs.

Diagrams

VVZ-149 (Opiranserin) Mechanism of Action



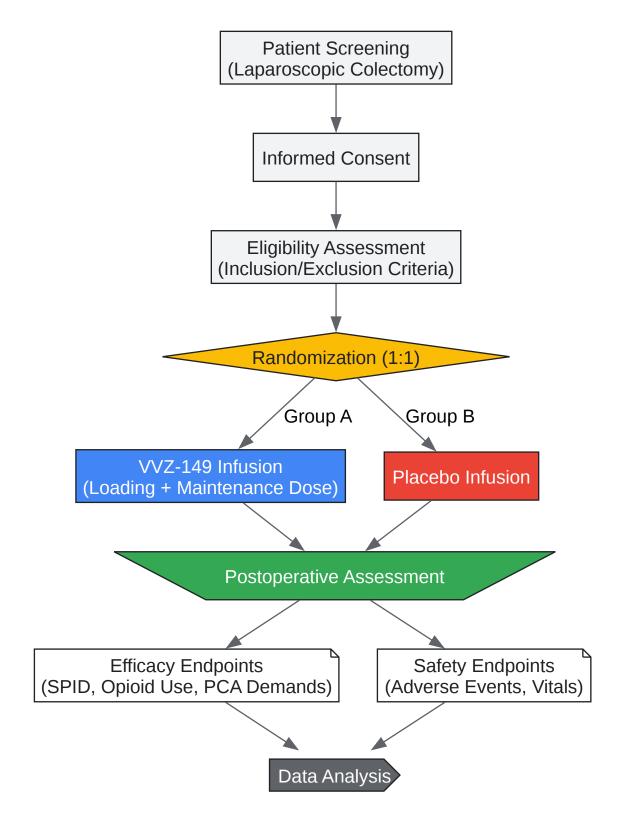


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Caption: Dual mechanism of action of VVZ-149 (Opiranserin) in pain modulation.

Experimental Workflow for a Phase 3 Clinical Trial of VVZ-149





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Caption: Workflow of a randomized, double-blind, placebo-controlled Phase 3 clinical trial for VVZ-149.



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